7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-12-15-6-5-14(25-9-8-21)11-17(15)26-20(22)19(12)13-4-7-16(23-2)18(10-13)24-3/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELLEXHJBSWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one, also known by its CAS number 7471-76-3, is a synthetic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₁BrO₃
- Molecular Weight : 283.118 g/mol
- Density : 1.499 g/cm³
- Boiling Point : 415.6 °C at 760 mmHg
- Flash Point : 205.2 °C
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler flavonoid derivatives. The synthetic route often includes reactions with brominating agents and various coupling reactions to introduce the bromoethoxy and dimethoxy groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic activity against various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for different derivatives were reported, with some showing potent activity comparable to established chemotherapeutic agents.
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| This compound | NUGC | 29 |
| Standard (CHS 828) | NUGC | 25 |
| Other derivative | MCF | 89 |
These findings suggest that modifications in the molecular structure can enhance the anticancer efficacy of flavonoids.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that flavonoids can inhibit key inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The specific mechanisms of action for this compound remain an area for further investigation.
Antioxidant Activity
Flavonoids are well-known for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. Studies have reported that compounds similar to this compound exhibit strong radical scavenging activities.
Case Studies
- Study on Cytotoxicity : A study published in Chemistry and Biodiversity evaluated various flavonoid derivatives for their cytotoxic effects against cancer cell lines. The results indicated that the presence of specific functional groups significantly influenced cytotoxic potency .
- Anti-inflammatory Mechanism : Research conducted on related compounds demonstrated that certain flavonoid structures could downregulate inflammatory mediators in human cell lines, suggesting a similar potential for this compound .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that chromenone derivatives exhibit significant anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, in vitro studies demonstrated that it reduced the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators in inflammatory responses .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that it can enhance cellular defense mechanisms against oxidative damage, potentially preventing chronic diseases related to oxidative stress .
Anticancer Potential
Chromone derivatives have shown promise in anticancer research. The target compound has been evaluated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Inflammation:
A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory activity . -
Cancer Research:
In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
Table 1: Comparison of 7-Substituted Coumarins
*Calculated based on molecular formula C₂₀H₁₉BrO₅.
Key Observations :
- Chain Length : Bromoethoxy (C2) and bromopropoxy (C3) substituents at position 7 influence solubility and reactivity. Longer chains (e.g., 4-chlorobutoxy in compound 7) reduce crystallinity but enhance lipophilicity .
- Electronic Effects : The 2-bromoethoxy group in the target compound and 2a facilitates nucleophilic substitution reactions, critical for generating prodrugs or conjugates .
Substituent Variations at Position 3
Table 2: Comparison of 3-Substituted Coumarins
Structural and Spectral Analysis
- 1H-NMR Trends :
- ESI-MS : The molecular ion peak [M+H]⁺ for the target compound is predicted near m/z 433.27, aligning with analogs like 13a (m/z 390.8) .
Q & A
Q. What synthetic methodologies are employed to introduce the 2-bromoethoxy substituent in chromenone derivatives?
Q. How is the compound structurally characterized using spectroscopic techniques?
Structural confirmation relies on:
- ¹H NMR : Signals for the bromoethoxy chain (δ 3.70–4.40 ppm for -OCH₂CH₂Br) and aromatic protons (δ 6.80–8.20 ppm for chromenone and dimethoxyphenyl groups) .
- ESI-HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ at m/z 282.9981 for 2a) .
- FTIR : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and ether (C-O) bands at 1200–1250 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in chromenone derivatives?
SAR studies focus on:
- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance π-π stacking with biological targets, while bromoethoxy chains improve lipophilicity and membrane permeability .
- Biological Assays : Anti-HCV activity is evaluated via EC₅₀ measurements in Huh7 cells, with cytotoxicity assessed using MTT assays. Derivatives with trifluoromethyl groups show improved selectivity indices (e.g., EC₅₀ = 1.2 μM vs. CC₅₀ > 50 μM) .
Q. What challenges arise in crystallographic refinement of chromenone derivatives, and how are they resolved?
Challenges include:
- Disorder in Bromoethoxy Chains : Addressed using SHELXL restraints (e.g., DFIX, DANG) to model flexible -CH₂CH₂Br moieties .
- Twinned Crystals : Resolved via twin law refinement in PLATON or using high-resolution synchrotron data . Example: The crystal structure of 7-(6-bromohexyloxy)-4-methyl-2H-chromen-2-one (CCDC 891123) required anisotropic displacement parameters for bromine atoms to resolve thermal motion artifacts .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and what validation methods are used?
Discrepancies may stem from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters chemical shifts (Δδ ~0.2–0.5 ppm for aromatic protons).
- Dynamic Processes : Rotameric equilibria in bromoethoxy chains broaden signals; variable-temperature NMR (VT-NMR) at −40°C resolves splitting . Validation: Cross-checking with 2D techniques (HMBC, NOESY) confirms connectivity. For example, HMBC correlations between H-3 (chromenone) and C-7 (δ 160.5 ppm) validate substitution patterns .
Methodological Considerations
-
Experimental Design for Bioactivity :
-
Data Contradiction Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
